
4-(Ethoxymethyl)aniline
Overview
Description
4-(Ethoxymethyl)aniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is also known by other synonyms such as AKOS MSC-0185, p-Toluidine, α-ethoxy-, and Benzenamine, 4-(ethoxymethyl)- .
Molecular Structure Analysis
The InChI code for 4-(Ethoxymethyl)aniline is 1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 . This indicates that the molecule consists of a benzene ring with an ethoxymethyl (–CH2OCH2CH3) group and an amine (–NH2) group attached to it .Physical And Chemical Properties Analysis
4-(Ethoxymethyl)aniline has a boiling point of 242.9±15.0 °C and a density of 1.025±0.06 g/cm3 . It also has a pKa value of 4.35±0.10 . These properties can influence its behavior in different environments .Scientific Research Applications
Chemical Synthesis
4-(Ethoxymethyl)aniline is used in chemical synthesis . It’s a compound with a molecular weight of 151.21 and has the IUPAC name 4-(ethoxymethyl)aniline . It’s commonly used in the synthesis of various chemical compounds .
Reaction with Methyl Radicals
In a study, 4-(Ethoxymethyl)aniline was used to investigate the kinetic mechanism of the reaction between aniline and the methyl radical . The study covered a wide range of temperatures (300−2000 K) and pressures (76−76,000 Torr) . This research provides valuable rate coefficients for the development of detailed combustion reaction mechanisms for hydrocarbon fuels .
Methylation of Anilines
4-(Ethoxymethyl)aniline can be used in the methylation of anilines . In a study, cyclometalated ruthenium complexes allowed the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner .
Manufacturing of Industrial Products
Aniline, the simplest primary aromatic amine, is an important precursor to manufacture a wide range of products used in our daily life, including polyurethane foam, agricultural chemicals, synthetic dyes, antioxidants, paints, fabrics, rubbers, herbicides, varnishes, drugs, and explosives . As a derivative of aniline, 4-(Ethoxymethyl)aniline may also be used in these applications .
Formation of Secondary Organic Aerosols (SOAs)
Aniline and its derivatives can react with atmospheric oxidants and contribute to the formation of secondary organic aerosols (SOAs) . As a derivative of aniline, 4-(Ethoxymethyl)aniline may also contribute to the formation of SOAs .
Safety and Hazards
properties
IUPAC Name |
4-(ethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVXBSOZYHQKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyano-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3371941.png)
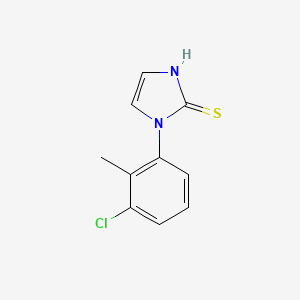



![4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid](/img/structure/B3371971.png)
![2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3371976.png)
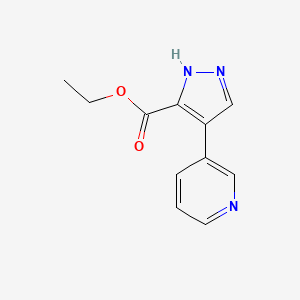
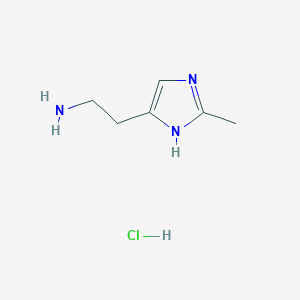

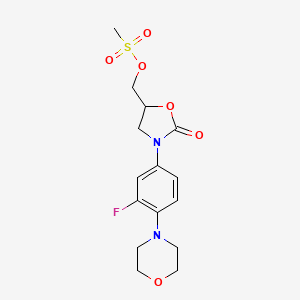

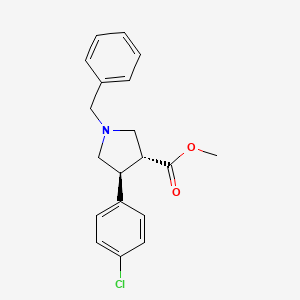
![N-[2-(acetylamino)ethyl]-2-chloroacetamide](/img/structure/B3372054.png)